molecular formula C41H47N4O8P B013534 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 615288-66-9

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No. B013534
M. Wt: 754.8 g/mol
InChI Key: AEBKGWARVNCVEK-VPJZQFIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of complex organic molecules that often include heterocycles, organophosphorus elements, and various functional groups. These types of compounds are of interest due to their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of similar complex molecules involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, organophosphorus compounds can be synthesized using Lawesson's Reagent to introduce phosphorus elements into organic frameworks (Shabana, Osman, & Atrees, 1994).

Scientific Research Applications

Synthesis and Design Innovations

  • Design and Synthesis of Novel Dinucleotide Analogs : The compound was used in the synthesis of novel dinucleotide analogs, demonstrating the effectiveness of phenyldichlorophosphate in coupling reactions (Valiyev, Abbasov, Liu, & Tsai, 2010).

  • Development of Oxetanes : It played a role in the development of oxetanes through photocycloaddition reactions, showing the versatility in organic synthesis (van Wolven, Döpp, & Henkel, 2006).

  • Creation of Bifunctional Acyclic Nucleoside Phosphonates : This chemical framework was instrumental in creating bifunctional acyclic nucleoside phosphonates, expanding the possibilities in nucleoside analogs synthesis (Vrbovská, Holý, Pohl, & Masojídková, 2006).

  • Non-iterative Asymmetric Synthesis of Polyketide Spiroketals : It was utilized in the asymmetric synthesis of polyketide spiroketals, a significant step in the field of organic chemistry (Meilert, Pettit, & Vogel, 2004).

  • Synthesis of Chiral Bisphosphine Ligands : The compound aided in the synthesis of modified DIOPs, demonstrating its utility in creating efficient chiral catalysts (Morimoto, Chiba, & Achiwa, 1993).

Advanced Chemical Reactions and Studies

  • Tetramethyl Bis-Triazolyl Derivative Preparation : Its derivatives were involved in the preparation of complex triazolyl compounds, contributing to advancements in organic synthesis (Fall et al., 2021).

  • Diastereoselective Synthesis of Oxazoline Carboxylates : The compound facilitated the diastereoselective synthesis of oxazoline-4-carboxylates, a key area in stereochemistry (Suga, Fujieda, Hirotsu, & Ibata, 1994).

  • Thieno[2,3-b]-Thiophene Derivatives Synthesis : It was used in the synthesis of thieno[2,3-b]-thiophene derivatives, showing its role in developing new chemical entities (Mabkhot, Kheder, & Al-Majid, 2010).

  • Synthesis of Carba Analogues of Nucleosides : The compound was key in synthesizing carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides, an important area in nucleoside analog research (Hřebabecký & Holý, 1999).

  • Synthesis of Isotopomers for Biochemical Studies : It was used in the synthesis of specific isotopomers, aiding in biochemical and pharmaceutical studies (Czeskis, 1998).

properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBKGWARVNCVEK-VPJZQFIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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